molecular formula C8H11NO2S B14085130 Methyl 3-amino-5-ethylthiophene-2-carboxylate

Methyl 3-amino-5-ethylthiophene-2-carboxylate

Cat. No.: B14085130
M. Wt: 185.25 g/mol
InChI Key: JSOGLGLIBCCTRO-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-ethylthiophene-2-carboxylate is a heterocyclic compound with the molecular formula C8H11NO2S It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-ethylthiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the Gewald reaction or similar condensation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 3-amino-5-ethylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-ethylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 3-amino-5-ethylthiophene-2-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4H,3,9H2,1-2H3

InChI Key

JSOGLGLIBCCTRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)C(=O)OC)N

Origin of Product

United States

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